molecular formula C10H8F3NO B8000148 4-(3,4,5-Trifluoro-phenoxy)butanenitrile

4-(3,4,5-Trifluoro-phenoxy)butanenitrile

Cat. No.: B8000148
M. Wt: 215.17 g/mol
InChI Key: KMKRJQHRGIVYEZ-UHFFFAOYSA-N
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Description

4-(3,4,5-Trifluoro-phenoxy)butanenitrile is an organic compound with the molecular formula C10H8F3NO and a molecular weight of 215.17 g/mol It is characterized by the presence of a trifluorophenoxy group attached to a butanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4,5-Trifluoro-phenoxy)butanenitrile typically involves the reaction of 3,4,5-trifluorophenol with 4-bromobutanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(3,4,5-Trifluoro-phenoxy)butanenitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted phenoxy derivatives, carboxylic acids, amides, and various oxidation or reduction products .

Scientific Research Applications

4-(3,4,5-Trifluoro-phenoxy)butanenitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3,4,5-Trifluoro-phenoxy)butanenitrile involves its interaction with specific molecular targets and pathways. The trifluorophenoxy group can enhance the compound’s lipophilicity and ability to penetrate biological membranes. The nitrile group can participate in various biochemical reactions, potentially leading to the modulation of enzyme activity or receptor binding .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3,4-Trifluoro-phenoxy)butanenitrile
  • 4-(3,4-Difluoro-phenoxy)butanenitrile
  • 4-(3,5-Difluoro-phenoxy)butanenitrile

Uniqueness

4-(3,4,5-Trifluoro-phenoxy)butanenitrile is unique due to the presence of three fluorine atoms on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity. The trifluorophenoxy group imparts distinct electronic and steric properties, making this compound particularly valuable in various research and industrial applications .

Properties

IUPAC Name

4-(3,4,5-trifluorophenoxy)butanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO/c11-8-5-7(6-9(12)10(8)13)15-4-2-1-3-14/h5-6H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKRJQHRGIVYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)OCCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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